2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid
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Overview
Description
2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid: is a heterocyclic compound that features both a thiazole and a benzimidazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The presence of these rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the formation of the thiazole and benzimidazole rings followed by their coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid: can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: Both the thiazole and benzimidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the benzimidazole or thiazole rings .
Scientific Research Applications
2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets in biological systems. The thiazole and benzimidazole rings can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
2-[2-(1,3-thiazol-5-yl)-1H-1,3-benzodiazol-1-yl]acetic acid: can be compared with other compounds that contain thiazole or benzimidazole rings. Some similar compounds include:
Thiazole derivatives: Known for their antimicrobial and anticancer activities.
Benzimidazole derivatives: Used as antiparasitic and antifungal agents
The uniqueness of This compound
Properties
IUPAC Name |
2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c16-11(17)6-15-9-4-2-1-3-8(9)14-12(15)10-5-13-7-18-10/h1-5,7H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXHTARTOYXEEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CN=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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